molecular formula C20H22ClN3O3 B11515178 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B11515178
M. Wt: 387.9 g/mol
InChI Key: RGCYFDAQNCLGPS-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydrazinyl group, a benzylidene moiety, and a chlorobenzyl ether, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with a hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The resulting intermediate is then reacted with an appropriate isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(1-naphthyl)-2-oxoacetamide
  • 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide lies in its specific substitution pattern and the presence of the 2-chlorobenzyl ether moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

N'-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(2)11-22-19(25)20(26)24-23-12-15-7-9-17(10-8-15)27-13-16-5-3-4-6-18(16)21/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)(H,24,26)/b23-12+

InChI Key

RGCYFDAQNCLGPS-FSJBWODESA-N

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.